C17H14F3N5O3S2

Description

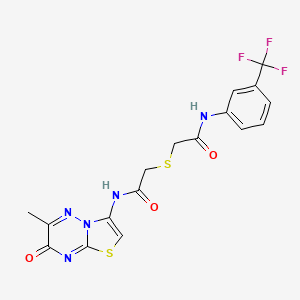

The compound with the molecular formula C17H14F3N5O3S2 is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as trifluoromethyl, sulfonamide, and aromatic rings

Properties

Molecular Formula |

C17H14F3N5O3S2 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

2-[2-[(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C17H14F3N5O3S2/c1-9-15(28)23-16-25(24-9)12(6-30-16)22-14(27)8-29-7-13(26)21-11-4-2-3-10(5-11)17(18,19)20/h2-6H,7-8H2,1H3,(H,21,26)(H,22,27) |

InChI Key |

RGVMAEPCQLWWEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN2C(=CSC2=NC1=O)NC(=O)CSCC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H14F3N5O3S2 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the aromatic core: This step involves the construction of the aromatic ring system through reactions such as Friedel-Crafts acylation or Suzuki coupling.

Introduction of trifluoromethyl group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

Sulfonamide formation: The sulfonamide group is typically introduced through the reaction of an amine with a sulfonyl chloride in the presence of a base like triethylamine.

Final assembly: The final step involves coupling the intermediate products to form the desired compound, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

C17H14F3N5O3S2: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

- Compounds containing triazole and tetrazine moieties have been extensively studied for their antimicrobial properties. For instance, derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa . The compound C17H14F3N5O3S2 may share similar mechanisms of action, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Properties :

-

Anticancer Activity :

- Several studies have highlighted the anticancer potential of compounds with similar structures. For example, fused triazine derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . Given the structural similarities, this compound may also possess anticancer properties worthy of exploration.

Synthesis and Characterization

A study focused on synthesizing novel triazole derivatives demonstrated the effectiveness of various synthetic routes, including heterocyclization techniques. The synthesized compounds were characterized using techniques such as FTIR, NMR, and mass spectrometry . This methodology can be applied to this compound to explore its synthesis and biological evaluation.

Biological Testing

In another case study, researchers evaluated the biological activities of synthesized tetrazine derivatives against multiple bacterial strains. The results indicated that certain modifications enhanced antibacterial efficacy . Similar testing could be conducted with this compound to determine its effectiveness against resistant bacterial strains.

Potential Future Applications

- Drug Development : The unique properties of this compound make it a candidate for further drug development, especially in creating new antibiotics or anti-inflammatory drugs.

- Agricultural Chemistry : Compounds with triazole structures are often explored for their fungicidal properties, suggesting potential applications in agriculture as protective agents against fungal pathogens .

- Material Science : Given its complex structure, there may be opportunities to explore this compound in material science applications, particularly in developing advanced polymers or coatings.

Mechanism of Action

The mechanism of action of C17H14F3N5O3S2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

C17H14F3N5O3S2: can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:

C17H14F3N5O3S: Differing by the presence of one less sulfur atom.

C17H14F3N5O2S2: Differing by the presence of one less oxygen atom.

These comparisons highlight the uniqueness of This compound

Biological Activity

The compound C17H14F3N5O3S2, identified as a sulfonamide derivative, has been the subject of extensive research due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) enzymes. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : this compound

- Molecular Weight : 421.44 g/mol

- Functional Groups : Sulfonamide, amine, and aromatic components.

This compound functions primarily as an inhibitor of carbonic anhydrases (CAs), which are metalloenzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can lead to various physiological effects, including alterations in acid-base balance and respiratory function. The compound's interaction with the active site of CA enzymes results in decreased enzymatic activity, which has implications for conditions such as glaucoma, epilepsy, and certain types of cancer.

Inhibition of Carbonic Anhydrase

Recent studies have shown that derivatives related to this compound exhibit significant inhibitory effects on human carbonic anhydrase I (hCA I) and II (hCA II). The following table summarizes the inhibitory potency (IC50 values) of several derivatives:

| Compound | IC50 (nM) hCA I | IC50 (nM) hCA II |

|---|---|---|

| This compound | 0.144 | 0.109 |

| Acetazolamide | 15.65 | 17.95 |

These values indicate that the new compounds are more effective inhibitors than the clinically used CA inhibitor acetazolamide .

Antimicrobial and Anticancer Properties

In addition to its role as a CA inhibitor, this compound has been investigated for its antimicrobial and anticancer properties. Research suggests that compounds with similar structures can exhibit:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Activity : Potential to inhibit tumor growth through various mechanisms, possibly by inducing apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the practical applications and effectiveness of this compound in clinical settings:

- Case Study on Glaucoma Treatment :

- Case Study on Cancer Cell Lines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.